Octabenzone

Description

This compound has been reported in Coniogramme japonica and Pinus sibirica with data available.

Structure

3D Structure

Properties

IUPAC Name |

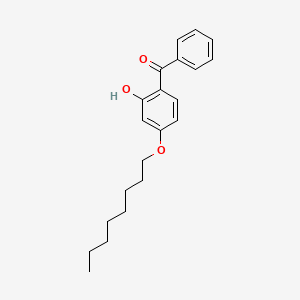

(2-hydroxy-4-octoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17/h7-9,11-14,16,22H,2-6,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAMTGJKVDWJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027441 | |

| Record name | Octabenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Light yellow solid; [MSDSonline] | |

| Record name | Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octabenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

>300 °C decomposes | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, <0.001 mg/L at 20 °C, pH 6 /OECD Guideline 105 (Water Solubility)/ | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1160 kg/cu m at 20 °C | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.38X10-8 mm Hg at 20 °C (measured by transpiration method) | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Pale, cream-to-white powder with friable /easily crumbled/ lump, Colorless crystals, Light yellow powder | |

CAS No. |

1843-05-6 | |

| Record name | 2-Hydroxy-4-octoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1843-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octabenzone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001843056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octabenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octabenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octabenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTABENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73P3618V2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

45-46 °C | |

| Record name | 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5858 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the chemical structure of Octabenzone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octabenzone (Benzophenone-12), a widely utilized ultraviolet (UV) light absorber. The document details its chemical structure, physicochemical properties, synthesis protocols, and mechanism of action, presenting data in a format tailored for scientific and research applications.

Chemical Identity and Structure

This compound, systematically named (2-hydroxy-4-octoxyphenyl)-phenylmethanone, is a member of the benzophenone (B1666685) class of organic compounds.[1] Its chemical identity is well-established through various identifiers.

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--methanone[2] |

| CAS Number | 1843-05-6[2] |

| Molecular Formula | C₂₁H₂₆O₃[2][3][4] |

| Molecular Weight | 326.43 g/mol [4] |

| SMILES | CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O[1] |

| InChI Key | QUAMTGJKVDWJEQ-UHFFFAOYSA-N[1][5] |

The molecular structure of this compound features a benzophenone core with a hydroxyl group at the 2-position and an octyloxy group at the 4-position of one of the phenyl rings. This specific arrangement is crucial for its UV-absorbing properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a light yellow, odorless crystalline powder at room temperature.[6] Its lipophilic nature, conferred by the long octyl chain, ensures good compatibility and low mobility in various polymer matrices.[6][7]

| Property | Value |

| Melting Point | 47-49 °C[3] |

| Boiling Point | >300 °C (decomposes) |

| Density | 1.160 g/cm³ at 20 °C[1] |

| Vapor Pressure | 3.38 x 10⁻⁸ mm Hg at 20 °C |

| Water Solubility | <0.001 mg/L at 20 °C[1] |

| Solubility | Freely soluble in benzene, n-hexane, acetone; slightly soluble in ethanol.[6][7] |

| pKa | 7.59 ± 0.35 (Predicted) |

Synthesis of this compound

The primary industrial synthesis of this compound involves the Williamson ether synthesis, specifically the alkylation of 2,4-dihydroxybenzophenone (B1670367) with an n-octyl halide.[8] Several variations of this method exist, differing in the choice of base, catalyst, and solvent to optimize yield and purity.[7][8][9]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example of this compound synthesis.[7][9]

Materials:

-

2,4-dihydroxybenzophenone

-

n-Octyl chloride

-

Potassium carbonate (anhydrous)

-

Potassium iodide

Procedure:

-

To a reaction flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dihydroxybenzophenone and cyclohexanone.

-

Stir the mixture to dissolve the solid.

-

Add anhydrous potassium carbonate and a catalytic amount of potassium iodide to the solution.

-

Slowly add n-octyl chloride to the reaction mixture.

-

Heat the mixture to 145 °C and maintain reflux with vigorous stirring for approximately 5-7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water to remove any remaining salts and base.

-

Separate the organic layer and remove the cyclohexanone solvent under reduced pressure (distillation).

-

The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield light yellow crystals of this compound.

-

Dry the final product under vacuum. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9]

Mechanism of Action as a UV Absorber

This compound functions as a photostabilizer by absorbing harmful UV radiation and dissipating it as thermal energy, thereby protecting materials from photodegradation.[10] The mechanism relies on a reversible intramolecular proton transfer process known as Excited-State Intramolecular Proton Transfer (ESIPT).

-

UV Absorption: The molecule absorbs a photon of UV light (typically in the 270-340 nm range), promoting it to an excited singlet state (S1).[10][11]

-

ESIPT: In the excited state, a proton is rapidly transferred from the ortho-hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer.

-

Energy Dissipation: This excited keto-tautomer undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.

-

Reverse Proton Transfer: A rapid reverse proton transfer in the ground state regenerates the original enol form, ready to absorb another UV photon.

This rapid and efficient cycle allows this compound to dissipate large amounts of UV energy with minimal chemical degradation to itself or the host material.

Caption: Mechanism of UV energy dissipation by this compound via ESIPT.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While raw spectra are best viewed in dedicated databases, the key analytical methods are summarized below.

| Spectroscopic Method | Key Information |

| ¹H NMR | Provides information on the number and environment of protons, confirming the presence of the octyl chain, aromatic protons, and the hydroxyl proton.[1] |

| ¹³C NMR | Confirms the carbon skeleton of the molecule, including the carbonyl carbon and the distinct aromatic carbons.[1] |

| GC-MS | Used for purity analysis and confirmation of the molecular weight (m/z 326).[1][12] |

| UV-VIS Spectroscopy | Shows a strong absorbance in the UV range, typically between 270 and 340 nm, which is characteristic of its function as a UV absorber.[1][11] |

| IR Spectroscopy | Reveals characteristic peaks for the hydroxyl (-OH), carbonyl (C=O), and C-O-C ether linkages.[1] |

Note: Spectroscopic data for this compound can be accessed through public databases such as PubChem (CID 15797).[1]

Applications in Industry

Due to its efficacy as a UV absorber, low volatility, and good polymer compatibility, this compound is widely used as a light stabilizer in a variety of materials.[6][7][13]

-

Plastics: Incorporated into polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinylchloride (PVC), and polycarbonate (PC) to prevent yellowing, cracking, and loss of mechanical properties upon sun exposure.[3][11][13]

-

Coatings: Used in varnishes, automotive finishing paints, and powder coatings to enhance durability and lightfastness.[11]

-

Adhesives and Sealants: Protects the integrity of adhesive bonds that may be exposed to sunlight.

-

Cosmetics: While less common than other benzophenones in personal care, it can be used to protect product formulations from UV degradation.[1]

References

- 1. This compound | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medkoo.com [medkoo.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound | 1843-05-6 [chemicalbook.com]

- 8. Buy this compound | 1843-05-6 | >98% [smolecule.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. BENZOPHENONE-12 - Ataman Kimya [atamanchemicals.com]

- 11. unisunchem.com [unisunchem.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound CAS#: 1843-05-6 [m.chemicalbook.com]

An In-depth Technical Guide to the Properties of Octabenzone (CAS Number 1843-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octabenzone, with the CAS number 1843-05-6 and chemically known as 2-Hydroxy-4-(octyloxy)benzophenone, is a widely utilized ultraviolet (UV) absorber.[1] Primarily incorporated into polymers such as polyethylene (B3416737) and polypropylene (B1209903) to prevent photodegradation, its benzophenone (B1666685) scaffold is also of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis methodologies, toxicological profile, and the photoprotective mechanism of this compound. Furthermore, it explores the broader pharmacological context of benzophenone derivatives, offering insights for researchers in drug discovery and development.

Physicochemical Properties

This compound is a light yellow, odorless crystalline powder.[3] It is characterized by its good compatibility with various polymers, low volatility, and stability under normal storage conditions.[3] Its solubility profile indicates good solubility in nonpolar organic solvents and limited solubility in polar solvents and water.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₆O₃ | [4] |

| Molecular Weight | 326.43 g/mol | [4] |

| Melting Point | 47-49 °C | [5] |

| Boiling Point | 424.46 °C (estimated) | [5] |

| Density | 1.160 g/cm³ | [5] |

| Flash Point | 102 °C | [5] |

| Vapor Pressure | 5.25E-09 mmHg at 25°C | [5] |

| Water Solubility | Insoluble | [6] |

| Solubility | Soluble in benzene, hexane, acetone (B3395972); slightly soluble in ethanol, methanol, chloroform. | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the Friedel-Crafts acylation to form the benzophenone core, followed by a Williamson ether synthesis to introduce the octyloxy side chain.

Step 1: Friedel-Crafts Acylation for 2,4-Dihydroxybenzophenone (B1670367)

This reaction involves the electrophilic acylation of a resorcinol (B1680541) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent like dichloromethane. Cool the flask to 0-5 °C using an ice bath.[8]

-

Addition of Reactants: Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Following this, add resorcinol (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,4-dihydroxybenzophenone can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Step 2: Williamson Ether Synthesis for this compound

This reaction involves the nucleophilic substitution of an alkyl halide by the phenoxide ion formed from 2,4-dihydroxybenzophenone.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dihydroxybenzophenone (1.0 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF).[10]

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) (1.1 equivalents), to the solution to deprotonate the hydroxyl group.[10][11]

-

Alkyl Halide Addition: Add 1-bromooctane or octyl chloride (1.0-1.2 equivalents) to the reaction mixture.[10]

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and filter to remove the inorganic salts.

-

Extraction and Washing: If necessary, add water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization from a solvent like methanol.[10]

Mechanism of Action as a UV Absorber

This compound's primary function is to protect materials from UV radiation damage. It absorbs harmful UV-A and UV-B radiation and dissipates the energy as harmless heat through a photophysical process.[12]

The mechanism involves an excited-state intramolecular proton transfer (ESIPT). Upon absorbing a UV photon, the molecule is promoted to an excited singlet state.[13] A rapid intramolecular proton transfer occurs from the hydroxyl group to the carbonyl oxygen.[12][13] This is followed by non-radiative decay back to the ground state and a reverse proton transfer, restoring the original molecule.[13] This rapid cycle allows for the efficient conversion of UV energy into thermal energy without causing degradation of the molecule itself.[12][13]

Caption: UV absorption and energy dissipation mechanism.

Toxicological Profile

This compound exhibits low acute toxicity.[6] However, it is a known skin sensitizer (B1316253) and may cause allergic reactions upon contact.[5]

| Metric | Value | Species | Route | Reference(s) |

| LD₅₀ | > 10,000 mg/kg | Rat | Oral | [6] |

| Skin Sensitization | May cause an allergic skin reaction. | Human/Animal | Dermal | [5] |

| Eye Irritation | Irritating to eyes. | - | Ocular | [5] |

| Aquatic Toxicity | Very toxic to aquatic organisms with long-lasting effects. | Aquatic Life | - | [5] |

Relevance to Drug Development

While this compound itself is not a therapeutic agent, the benzophenone scaffold is a common motif in many biologically active compounds.[14] Derivatives of benzophenone have been investigated for a range of pharmacological activities, including:

-

Anti-inflammatory: Some benzophenone derivatives have shown potential as cyclooxygenase (COX) inhibitors.[15]

-

Neuroprotective: Certain derivatives have been designed as dual inhibitors of acetylcholinesterase and beta-amyloid aggregation, relevant to Alzheimer's disease research.[16]

-

Anticancer and Antimicrobial: Naturally occurring and synthetic benzophenones have demonstrated cytotoxic and antimicrobial properties.[2]

Endocrine Disruption Potential

A significant consideration for drug development professionals is the potential for off-target effects. Some benzophenone derivatives, including the related UV filter oxybenzone (B1678072) (benzophenone-3), have been shown in in-vitro assays to possess endocrine-disrupting properties, acting as estrogen receptor agonists and androgen receptor antagonists.[17][18][19] Although data on this compound's specific endocrine activity is less prevalent, its structural similarity to other active benzophenones suggests that this is a potential area for investigation, particularly for any new derivatives being considered for pharmaceutical applications.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. China this compound CAS 1843-05-6 factory and manufacturers | Unilong [unilongmaterial.com]

- 4. This compound | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. US3697599A - Process for preparing 2-hydroxy-4-alkoxybenzophenone - Google Patents [patents.google.com]

- 12. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]

- 13. geglobalresearch.com [geglobalresearch.com]

- 14. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzophenone-based derivatives: a novel series of potent and selective dual inhibitors of acetylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzophenone - Wikipedia [en.wikipedia.org]

- 18. The dangers of this compound._Chemicalbook [chemicalbook.com]

- 19. Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Benzophenone UV Absorbers

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which benzophenone (B1666685) and its derivatives function as effective UV absorbers. It details the photophysical and photochemical processes, summarizes key quantitative data, outlines experimental methodologies used for their characterization, and presents visual diagrams of the critical pathways and workflows.

Core Photophysical Mechanism

The primary function of a benzophenone UV absorber is to harmlessly dissipate the energy from damaging ultraviolet radiation. This process is governed by a series of rapid and highly efficient photophysical steps that occur on timescales ranging from femtoseconds to microseconds. The overall mechanism involves UV photon absorption, electronic excitation, and subsequent energy relaxation back to the ground state, primarily as heat.

1.1 UV Absorption and Electronic Excitation

Benzophenone-based UV absorbers possess a conjugated system centered around a carbonyl group, which is responsible for their strong absorption of UV radiation.[1] The absorption spectrum of unsubstituted benzophenone shows two main bands: a strong absorption around 250-254 nm (π → π* transition, leading to the S₂ state) and a weaker band in the 330-360 nm range (n → π* transition, leading to the S₁ state).[2][3][4] Upon absorbing a UV photon, a valence electron is promoted from a lower-energy ground state orbital (S₀) to a higher-energy excited singlet state (S₁ or S₂).[5]

1.2 Intersystem Crossing (ISC)

Following initial excitation, the benzophenone molecule undergoes an extremely rapid and efficient process known as intersystem crossing (ISC), where the spin of the excited electron flips, transitioning the molecule from an excited singlet state (S₁) to an excited triplet state (T₁).[6] For benzophenone, the quantum yield for this S₁ → T₁ transition is nearly 100%.[6][7] This process is exceptionally fast, occurring on a picosecond timescale (~15 ps in hexane).[2][8]

The efficiency of ISC is a key characteristic of benzophenones. The transition from the first excited singlet state, which is of (n, π) character, to a closely lying triplet state of (π, π) character (T₂) is favored by selection rules (El-Sayed's rule).[5][9] The molecule then rapidly relaxes from T₂ to the lowest triplet state, T₁, which has (n, π*) character.[5][10] This T₁ state is a diradical, making it relatively long-lived (microseconds to milliseconds) and the primary state from which subsequent reactions or energy dissipation occurs.[6][7][8]

1.3 Energy Dissipation

The final step is the relaxation of the molecule from the excited triplet state (T₁) back to the ground state (S₀). This energy dissipation occurs through several pathways:

-

Non-Radiative Decay: The most significant pathway for UV absorbers is the conversion of the electronic energy into vibrational energy, which is then released as heat into the surrounding environment.[1] This process is highly efficient and prevents the energy from initiating harmful photochemical reactions.

-

Phosphorescence: The molecule can return to the ground state by emitting a photon. This radiative decay from a triplet state is known as phosphorescence (T₁ → S₀). However, for benzophenones in solution at room temperature, phosphorescence is often outcompeted by the much faster non-radiative decay processes.[5]

-

Triplet-Triplet Annihilation (TTA): At high concentrations of the triplet state, two triplet molecules can interact, resulting in the formation of one molecule in an excited singlet state (S₁) and one in the ground state (S₀).[5]

The complete photophysical pathway is visualized in the Jablonski diagram below.

References

- 1. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]

- 2. researchgate.net [researchgate.net]

- 3. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]

- 4. researchgate.net [researchgate.net]

- 5. edinst.com [edinst.com]

- 6. Benzophenone - Wikipedia [en.wikipedia.org]

- 7. edinst.com [edinst.com]

- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: UV Absorption Spectrum of 2-Hydroxy-4-(octyloxy)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet (UV) absorption properties of 2-hydroxy-4-(octyloxy)benzophenone, a widely used UV absorber. The document presents quantitative spectral data, a comprehensive experimental protocol for its determination, and logical diagrams to illustrate the experimental workflow.

Introduction

2-Hydroxy-4-(octyloxy)benzophenone, also known as octabenzone or by its trade name UV-531, is a member of the benzophenone (B1666685) class of organic compounds.[1] Its chemical structure, featuring a substituted benzophenone core, makes it highly effective at absorbing UVA and UVB radiation, which is why it is extensively used as a UV stabilizer in plastics, coatings, and cosmetic formulations to prevent photodegradation.[1][2] Understanding its UV absorption spectrum is critical for its effective application and for the development of new photoprotective technologies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-4-(octyloxy)benzophenone is provided in the table below.

| Property | Value | Reference |

| Synonyms | This compound, Benzophenone-12, UV-531 | [1] |

| CAS Number | 1843-05-6 | [1] |

| Molecular Formula | C21H26O3 | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| Melting Point | 47-49 °C | |

| Solubility | Soluble in acetone, benzene, and ethanol; insoluble in water. | [1] |

UV Absorption Spectrum

The UV absorption spectrum of 2-hydroxy-4-(octyloxy)benzophenone is characterized by strong absorbance in the UVA and UVB regions of the electromagnetic spectrum, typically between 240 and 340 nm.[1] This absorption is attributed to π → π* and n → π* electronic transitions within the benzophenone chromophore.

Quantitative Absorption Data

The following table summarizes the key quantitative parameters of the UV absorption spectrum of 2-hydroxy-4-(octyloxy)benzophenone in a common organic solvent.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Chloroform (B151607) | 288, 325 | Data not available in the searched literature |

| Ethanol | Data not available in the searched literature | Data not available in the searched literature |

| Acetonitrile | Data not available in the searched literature | Data not available in the searched literature |

Note: While the absorption maxima (λmax) in chloroform are reported, specific molar absorptivity values were not found in the publicly available literature. The study by Kumasaka et al. (2014) investigated the UV absorption spectra, and the full text of this article may contain more detailed quantitative data.

Experimental Protocol: Determination of UV Absorption Spectrum

This section outlines a detailed methodology for the determination of the UV absorption spectrum of 2-hydroxy-4-(octyloxy)benzophenone.

Materials and Equipment

-

2-Hydroxy-4-(octyloxy)benzophenone (analytical standard)

-

Spectrophotometric grade solvent (e.g., chloroform, ethanol, or methanol)

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Analytical balance

-

Pipettes and pipette tips

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount (e.g., 10 mg) of 2-hydroxy-4-(octyloxy)benzophenone using an analytical balance.

-

Quantitatively transfer the weighed compound to a 100 mL volumetric flask.

-

Add a small amount of the chosen solvent (e.g., chloroform) to dissolve the compound.

-

Once dissolved, fill the flask to the mark with the solvent. This creates a stock solution of a known concentration.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. For example, prepare solutions with concentrations of 1 µg/mL, 2.5 µg/mL, 5 µg/mL, 7.5 µg/mL, and 10 µg/mL in 10 mL volumetric flasks.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning, for example, from 200 nm to 400 nm.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and run a baseline scan to zero the instrument across the entire wavelength range.

-

-

Sample Measurement:

-

Empty the blank cuvette and rinse it with one of the working solutions.

-

Fill the cuvette with the same working solution and place it in the spectrophotometer.

-

Run a full spectrum scan to measure the absorbance at each wavelength.

-

Repeat this step for all the prepared working solutions, starting from the least concentrated to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the obtained spectra.

-

If determining the molar absorptivity, record the absorbance at the λmax for each concentration.

-

Plot a calibration curve of absorbance versus concentration. The slope of this curve, according to the Beer-Lambert law (A = εbc), will be equal to the molar absorptivity (ε) when the path length (b) is 1 cm and the concentration is in mol/L.

-

Diagrams

The following diagrams illustrate the key concepts and workflows described in this guide.

References

Solubility Profile of Octabenzone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Octabenzone

This compound, also known as 2-hydroxy-4-(octyloxy)benzophenone or UV-531, is a widely utilized ultraviolet (UV) light absorber and stabilizer.[1][2] Belonging to the benzophenone (B1666685) class of aromatic ketones, its primary function is to protect polymers, coatings, and other materials from degradation caused by UV radiation, typically in the 240–340 nm wavelength range.[1][3] It is characterized as a light yellow or off-white crystalline powder.[3][4] The octyloxy group enhances its compatibility and solubility in various polymeric systems.[5] Understanding its solubility in different organic solvents is crucial for its effective incorporation into formulations, ensuring product stability, and optimizing performance in diverse applications, from industrial plastics to cosmetic formulations.[1][6][7]

Solubility Data

While precise quantitative solubility data for this compound at various temperatures is not extensively published in publicly available literature, a consistent qualitative solubility profile has been established. The following table summarizes the known solubility of this compound in a range of common organic solvents. This data is critical for selecting appropriate solvent systems for formulation, manufacturing, and analytical testing.

| Solvent | Solubility Description | Solvent Class |

| Acetone | Freely Soluble[3] | Ketone |

| Benzene | Freely Soluble[3] | Aromatic Hydrocarbon |

| n-Hexane | Freely Soluble[3] | Aliphatic Hydrocarbon |

| Ethanol | Slightly Soluble[3] | Alcohol |

| Methanol | Slightly Soluble (may require sonication)[1][2] | Alcohol |

| Chloroform | Slightly Soluble[1][2] | Halogenated Hydrocarbon |

| Ethane Dichloride | Very Slightly Soluble[3] | Halogenated Hydrocarbon |

| Water | Insoluble (<0.001 mg/L at 20°C)[5] | Protic, Inorganic |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted isothermal shake-flask method coupled with UV-Visible spectrophotometry.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: Selected organic solvents (analytical grade)

-

Apparatus:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Screw-capped vials (e.g., 20 mL glass vials)

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Methodology

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the selected solvent.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the spectrophotometer. The solvent should be used as a blank.

-

Plot a graph of absorbance versus concentration and determine the linearity, regression equation, and correlation coefficient (R²).

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C, 37°C).

-

Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid adsorption effects.

-

Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. dokumen.pub [dokumen.pub]

- 5. hunan-chem.com [hunan-chem.com]

- 6. routledge.com [routledge.com]

- 7. Benzophenone [chemeurope.com]

Octabenzone: A Technical Overview of its Properties and Synthesis

Octabenzone, a benzophenone-class ultraviolet (UV) absorber, is a crucial compound in protecting various materials from light-induced degradation. This technical guide provides an in-depth look at its chemical and physical properties, alongside a detailed methodology for its synthesis. The information is tailored for researchers, scientists, and professionals in drug and material development.

Core Molecular and Physical Properties

This compound, scientifically known as (2-hydroxy-4-octoxyphenyl)-phenylmethanone, possesses a distinct molecular structure that enables it to absorb UV radiation, particularly in the 240–340 nm wavelength range.[1] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H26O3 | [2] |

| Molecular Weight | 326.4 g/mol | [2] |

| IUPAC Name | (2-hydroxy-4-octoxyphenyl)-phenylmethanone | [2] |

| CAS Number | 1843-05-6 | [2] |

| Appearance | Light yellow to colorless solid/crystals | [1][3] |

| Melting Point | 45-49 °C | [2][3] |

| Boiling Point | >300 °C (decomposes) | [2] |

| Solubility | In water, <0.001 mg/L at 20 °C. Freely soluble in benzene, n-hexane, and acetone; slightly soluble in ethanol (B145695). | [1][2] |

| Density | 1160 kg/m ³ at 20 °C | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound typically involves the reaction of 2,4-dihydroxybenzophenone (B1670367) with an octylating agent. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions.[4] A common laboratory-scale synthesis protocol is detailed below.

Objective: To synthesize this compound (UV-531) via etherification of 2,4-dihydroxybenzophenone.

Materials:

-

2,4-dihydroxybenzophenone

-

n-Octyl chloride (or n-octyl bromide)

-

Potassium carbonate (or another suitable base)

-

Potassium iodide (catalyst)

-

1-Methylpyrrolidone (or another high-boiling point solvent like cyclohexanone (B45756) or diethylene glycol)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-dihydroxybenzophenone, carbonic acid dioctyl ester, and a suitable solvent.[5]

-

Reagent Addition: Introduce a base such as potassium carbonate and a catalytic amount of potassium iodide. Then, add n-octyl chloride to the mixture.[4]

-

Reaction Conditions: Heat the mixture to a specific temperature (e.g., 150 °C) and maintain it for a set duration (e.g., 2 hours), often under reflux.[4][5] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to approximately 40-60 °C.[5] Wash the organic phase with water to remove inorganic salts and unreacted starting materials.[5] The organic solvent is then removed under reduced pressure.[5]

-

Purification: The crude product is purified by recrystallization from a solvent like ethanol to yield white crystalline powder of this compound.[5]

Diagram 1: Synthesis Workflow of this compound

Caption: A simplified workflow for the synthesis of this compound.

Applications and Mechanism of Action

This compound is extensively used as a UV stabilizer in a wide array of polymers, including polyethylene, polypropylene, and polyvinylchloride, to prevent photodegradation, which can lead to discoloration and loss of physical properties.[1][3] It is also utilized in cosmetics and coatings for its UV-absorbing capabilities.[2] The mechanism of action involves the absorption of harmful UV radiation and its dissipation as thermal energy, thereby protecting the material from the damaging effects of sunlight.

References

- 1. This compound CAS#: 1843-05-6 [m.chemicalbook.com]

- 2. This compound | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN105646173A - Ultraviolet ray absorber UV-531 synthesis process - Google Patents [patents.google.com]

An In-depth Technical Guide on the Discovery and Synthesis of Octabenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octabenzone (2-hydroxy-4-(octyloxy)benzophenone), a prominent member of the benzophenone (B1666685) class of ultraviolet (UV) absorbers, has a well-established history of use in the stabilization of polymers against photodegradation. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, focusing on its synthesis and the evolution of methodologies. Detailed experimental protocols for key synthesis routes are presented, alongside a quantitative summary of reaction conditions and yields. While not a therapeutic agent, the biological interactions of the broader benzophenone class, particularly concerning their toxicological profiles and endocrine-disrupting potential, are discussed. This includes a visualization of a relevant toxicological signaling pathway to inform on the potential biological implications of this class of compounds.

Discovery and Historical Context

The development of this compound is rooted in the mid-20th century's burgeoning polymer industry and the concurrent need for effective light-stabilizing additives. The initial synthesis and application of this compound as a UV absorber for polyolefins were detailed in a 1963 patent by Armitage et al., assigned to E. I. du Pont de Nemours and Company[1]. This patent, US 3,098,842, describes the creation of hydroxybenzophenone derivatives with long hydrocarbon chains to improve compatibility with polymers like polyethylene[2]. The primary utility of this compound, marketed under trade names such as Spectra-Sorb UV 531 and Chimassorb 81, has been to protect materials such as polyethylene, polypropylene, and polyvinylchloride from damage caused by UV light[3][4]. Its chemical structure allows it to absorb UV radiation, particularly in the 240–340 nm range, and dissipate it as heat, thus preventing the degradation of the polymer matrix[4].

Synthesis of this compound

The synthesis of this compound has evolved, with various methods developed to improve yield, purity, and environmental friendliness. The core of its synthesis is the Williamson ether synthesis, involving the alkylation of 2,4-dihydroxybenzophenone (B1670367) with an octyl halide.

General Reaction Mechanism

The synthesis proceeds via a nucleophilic substitution pathway. A base is used to deprotonate the hydroxyl group of 2,4-dihydroxybenzophenone, forming a phenoxide intermediate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an octyl halide (e.g., n-octyl chloride or n-octyl bromide) to form the ether linkage. Alkylation occurs preferentially at the 4-position due to steric and electronic factors.

Synthesis Methodologies

Several synthetic routes have been reported, primarily differing in the choice of base, solvent, and catalyst. Below is a summary of the most common methods.

Table 1: Summary of this compound Synthesis Conditions and Yields

| Method | Base(s) | Catalyst(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Classical Method | Sodium Carbonate | Triethylamine, KI | Butanol | Reflux | 15 | 90 | [5][6] |

| Potassium Carbonate Method | Potassium Carbonate | - | Cyclohexanone | 145 | 5 | 66 | [6] |

| Potassium Hydroxide Method | Potassium Hydroxide | Antimony Triiodide | Diethylene Glycol | 150 | 1 | 93 | [6] |

| Sodium Bicarbonate Method | Sodium Bicarbonate | KI | 1-Methylpyrrolidone | 150 | 2 | 96 | [6] |

| Phase Transfer Catalysis | Sodium Carbonate, etc. | PEG-600 | Chloro-n-octane | 120 | - | 95.3 | [6] |

| One-Step Method (Patent) | - | Polyoxyethylene Glycol | - | 175-185 | 6 | - | [7] |

Detailed Experimental Protocols

Protocol 1: Classical Synthesis using Sodium Carbonate

-

Reactants: 2,4-dihydroxybenzophenone, n-octyl chloride, sodium carbonate, triethylamine, potassium iodide.

-

Solvent: Butanol.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dihydroxybenzophenone, n-octyl chloride, sodium carbonate, triethylamine, and a catalytic amount of potassium iodide in butanol.

-

Heat the mixture to reflux and maintain for 15 hours.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

The filtrate is then concentrated under reduced pressure to remove the butanol.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield light yellow crystals of this compound. A 90% conversion rate has been reported for this method[5][6].

-

Protocol 2: High-Yield Synthesis using Sodium Bicarbonate

-

Reactants: 2,4-dihydroxybenzophenone, n-octyl chloride, sodium bicarbonate, potassium iodide.

-

Solvent: 1-Methylpyrrolidone.

-

Procedure:

-

Combine 2,4-dihydroxybenzophenone, n-octyl chloride, sodium bicarbonate, and potassium iodide in 1-methylpyrrolidone in a reaction vessel.

-

Heat the mixture to 150°C and maintain for 2 hours with stirring.

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization. This method has been reported to achieve a yield of 96%[6].

-

Physicochemical Properties

This compound is a light yellow crystalline powder with properties that make it highly compatible with various polymers.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₆O₃ | [8] |

| Molecular Weight | 326.43 g/mol | [8] |

| Melting Point | 47-49 °C | [8] |

| Boiling Point | >300 °C (decomposes) | [9] |

| Density | 1.160 g/cm³ at 20 °C | [8][9] |

| Solubility | Soluble in benzene, acetone; slightly soluble in ethanol; insoluble in water (<0.001 mg/L at 20°C) | [8][9] |

| Appearance | Light yellow crystalline powder | [8] |

Biological Activity and Toxicological Pathways

While this compound's primary function is as a UV stabilizer in materials, its widespread use and structural similarity to other benzophenones (like Oxybenzone) have led to investigations into its biological effects and toxicological profile. It is important to note that this compound is not developed as a drug and therefore does not have a therapeutic signaling pathway. The pathways discussed are relevant to its potential toxicity and endocrine-disrupting effects.

Benzophenones are known to be absorbed through the skin and can undergo metabolic transformations in the body[10]. Studies on various benzophenones have indicated potential endocrine-disrupting activities, including estrogenic effects[3][10]. For instance, exposure to certain benzophenones has been linked to interference with the Notch and Wnt signaling pathways in animal models, which are crucial for embryonic development and tissue homeostasis[1].

Below is a generalized representation of a toxicological pathway that has been associated with benzophenone compounds.

Caption: Generalized toxicological pathway for benzophenone-class compounds.

Experimental and Synthesis Workflows

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: A typical laboratory workflow for the synthesis of this compound.

Conclusion

This compound was discovered and developed as a highly effective UV stabilizer for polymers, a role it continues to fulfill. Its synthesis is well-established, with multiple high-yield methods available, primarily based on the Williamson ether synthesis. While not a pharmaceutical agent, its structural relationship to other benzophenones warrants consideration of its potential biological interactions, particularly concerning endocrine disruption. Further research is needed to delineate the specific toxicological pathways of this compound itself, as much of the current understanding is inferred from the broader class of benzophenone compounds. This guide provides a foundational resource for professionals interested in the history, synthesis, and potential biological relevance of this compound.

References

- 1. Environmentally relevant concentrations of benzophenones exposure disrupt intestinal homeostasis, impair the intestinal barrier, and induce inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3098842A - Stabilized polyolefins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The dangers of this compound._Chemicalbook [chemicalbook.com]

- 6. This compound | C21H26O3 | CID 15797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. health.state.mn.us [health.state.mn.us]

- 10. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of Octabenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octabenzone (2-hydroxy-4-(octyloxy)benzophenone), a widely utilized UV absorber in various industrial and pharmaceutical applications, plays a critical role in preventing photodegradation of materials. This technical guide provides a comprehensive overview of the core photochemical properties of this compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related 2-hydroxybenzophenone (B104022) analogues to elucidate its fundamental photochemical behavior. This document details the mechanisms of UV absorption and energy dissipation, outlines experimental protocols for characterizing its photophysical and photochemical properties, and presents key data in a structured format for ease of comparison.

Introduction

This compound, also known as Benzophenone-12 or UV-531, is a member of the 2-hydroxybenzophenone class of organic compounds. Its primary function is to absorb harmful ultraviolet (UV) radiation, thereby protecting various materials such as polymers, coatings, and in some contexts, active pharmaceutical ingredients, from photodegradation. Understanding the intricate photochemical and photophysical processes that govern its function is paramount for its effective application and for the development of novel photostabilizers.

The key to this compound's efficacy lies in its molecular structure, which facilitates the absorption of UV photons and the subsequent dissipation of the absorbed energy through non-destructive pathways. This guide will delve into these mechanisms, providing a detailed theoretical framework and practical experimental methodologies for their investigation.

Photochemical and Photophysical Properties

The interaction of this compound with UV light initiates a series of photophysical and photochemical events. The fundamental process is the absorption of a photon, leading to the formation of an electronically excited state. The subsequent de-excitation pathways determine the photostability and protective efficacy of the molecule.

UV-Visible Absorption

This compound exhibits strong absorption in the UVA and UVB regions of the electromagnetic spectrum, typically between 240 and 340 nm. This absorption is attributed to π → π* and n → π* electronic transitions within the benzophenone (B1666685) chromophore.

Table 1: Physical and UV Absorption Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₆O₃ | [1] |

| Molar Mass | 326.43 g/mol | |

| Melting Point | 47-49 °C | |

| Appearance | Light yellow crystalline powder | |

| UV Absorption Range | 240 - 340 nm | General knowledge for benzophenones |

| λmax (in solution) | Not explicitly found for this compound. For the related Oxybenzone (2-hydroxy-4-methoxybenzophenone), λmax is ~288 nm and ~325 nm. |

Excited-State Dynamics and Photoprotection Mechanism

Upon absorption of a UV photon, this compound is promoted to an excited singlet state (S₁). The primary mechanism for its remarkable photostability and UV-absorbing efficacy is a process known as Excited-State Intramolecular Proton Transfer (ESIPT) .

The 2-hydroxy group is crucial for this process. In the excited state, the phenolic proton is transferred to the carbonyl oxygen, forming a transient keto-tautomer. This process is extremely fast and provides an efficient non-radiative decay channel for the excited state energy, which is ultimately dissipated as heat.

Following ESIPT, the molecule can also undergo intersystem crossing (ISC) to a triplet state (T₁). This triplet state is also capable of dissipating energy non-radiatively. The efficiency of these deactivation pathways minimizes the likelihood of degradative photochemical reactions, thus imparting high photostability to the molecule.

Caption: Key photophysical deactivation pathways of this compound.

Luminescence Properties

Due to the highly efficient non-radiative decay pathways, particularly ESIPT, the fluorescence and phosphorescence quantum yields of 2-hydroxybenzophenones are generally very low.

Table 2: Photochemical and Photophysical Parameters

| Parameter | Value | Reference / Note |

| Fluorescence Quantum Yield (Φf) | Not explicitly found. Expected to be very low (<0.01). | Based on the known photophysics of 2-hydroxybenzophenones. |

| Phosphorescence Lifetime (τp) | Not explicitly found. Benzophenone itself has a short phosphorescence lifetime (~1 ms (B15284909) at 77 K). | [2] |

| Photodegradation Quantum Yield (Φd) | For the closely related Benzophenone-3 (2-hydroxy-4-methoxybenzophenone), Φd = (3.1 ± 0.3) × 10⁻⁵. | [3] This value can be used as an estimate for this compound. |

Experimental Protocols

This section provides detailed methodologies for the characterization of the core photochemical properties of this compound.

UV-Visible Absorption Spectroscopy of Solid this compound

This protocol describes the measurement of the UV-Vis absorption spectrum of powdered this compound using diffuse reflectance spectroscopy.

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer equipped with an integrating sphere accessory is required.

-

Reference Standard: A high-purity, non-absorbing, and highly reflective powder such as Barium Sulfate (BaSO₄) or a commercially available spectralon standard is used as the reference.

-

Sample Preparation:

-

Ensure the this compound powder is dry and has a uniform particle size.

-

The powder is packed into a sample holder, ensuring a smooth, flat surface. The packing density should be consistent for all measurements.

-

-

Measurement:

-

The reference standard is placed in the sample port of the integrating sphere, and a baseline spectrum is recorded.

-

The reference is then replaced with the this compound sample, and the diffuse reflectance spectrum is measured over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

The reflectance data (R) is converted to a pseudo-absorbance spectrum using the Kubelka-Munk function: F(R) = (1-R)² / 2R. The Kubelka-Munk function is proportional to the absorption coefficient.

-

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum of solid this compound.

Fluorescence Quantum Yield of Solid this compound

This protocol outlines the determination of the absolute fluorescence quantum yield of powdered this compound using an integrating sphere.

Methodology:

-

Instrumentation: A spectrofluorometer equipped with an integrating sphere is necessary. The system should be capable of measuring both the excitation and emission spectra.

-

Sample Preparation: The this compound powder is placed in a solid sample holder designed for the integrating sphere.

-

Measurement Procedure:

-

Measurement 1 (Empty Sphere): The spectrum of the excitation light is measured with the integrating sphere empty to obtain the lamp profile.

-

Measurement 2 (Sample in Sphere - Direct Excitation): The sample is placed in the integrating sphere and directly irradiated with the excitation light. The spectrum recorded will contain both the scattered excitation light and the sample's fluorescence emission.

-

Measurement 3 (Reference in Sphere): A non-fluorescent, highly reflective standard (e.g., BaSO₄) is measured under the same conditions as the sample to account for the sphere's reflectivity.

-

-

Data Analysis: The fluorescence quantum yield (Φf) is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The integrated areas of the emission spectrum and the absorbed portion of the excitation spectrum (obtained by comparing the lamp profile with and without the sample) are used for this calculation. Software provided with the instrument typically performs these calculations.

Photodegradation Kinetics

This protocol describes a method to determine the photodegradation kinetics and quantum yield of this compound.

Methodology:

-

Instrumentation: A photostability chamber or a photoreactor equipped with a UV lamp of known spectral output is required. An HPLC or UV-Vis spectrophotometer is needed for quantitative analysis.

-

Sample Preparation:

-

For solid-state studies, a thin film of this compound can be prepared on a quartz plate.

-

For solution-phase studies, a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or cyclohexane) of a known concentration is prepared.

-

-

Irradiation:

-

The sample is placed in the photoreactor and irradiated with UV light.

-

A dark control sample is kept under the same conditions but shielded from light to account for any thermal degradation.

-

Aliquots of the solution or the solid film are analyzed at regular time intervals.

-

-

Analysis:

-

The concentration of this compound is determined using HPLC or by measuring its absorbance at its λmax using UV-Vis spectroscopy.

-

-

Data Analysis:

-

The natural logarithm of the concentration is plotted against time to determine the photodegradation rate constant (k).

-

The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known, using the appropriate actinometry.

-

Caption: General workflow for determining the photodegradation kinetics of this compound.

Conclusion

This compound's efficacy as a UV absorber is rooted in its ability to efficiently absorb UV radiation and dissipate the energy through non-destructive photophysical pathways, primarily Excited-State Intramolecular Proton Transfer. While specific quantitative photochemical data for this compound remains sparse in the public domain, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The data from closely related compounds suggest a high degree of photostability, characterized by a low photodegradation quantum yield. Further research to determine the precise photophysical parameters of this compound will be invaluable for optimizing its use in various applications and for the rational design of next-generation photostabilizers.

References

An In-Depth Technical Guide to the Potential Toxicological Effects of Octabenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octabenzone (2-hydroxy-4-(octyloxy)benzophenone), a benzophenone-derivative ultraviolet (UV) absorber, is utilized in a variety of applications to protect materials from photodegradation. Its widespread use necessitates a thorough understanding of its potential toxicological effects on human health and the environment. This technical guide provides a comprehensive overview of the current toxicological data for this compound, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing relevant biological pathways. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound.

Toxicological Profile of this compound

The toxicological profile of this compound has been evaluated through a series of in vitro and in vivo studies, assessing its potential for acute and chronic toxicity, genotoxicity, reproductive and developmental effects, and environmental hazards.

Acute Toxicity

This compound exhibits a low order of acute toxicity via oral and dermal routes of exposure.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | > 10,000 mg/kg bw | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | > 10 g/kg | [2] |

Dermal and Ocular Irritation and Sensitization

Studies on the irritant and sensitizing properties of this compound have yielded mixed results.

Table 2: Irritation and Sensitization Data for this compound

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Not irritating | [3] |

| Eye Irritation | Not specified | Mild irritation | [3] |

| Skin Sensitization | Guinea Pig | Sensitizer | [3] |

Reproductive and Developmental Toxicity

The potential for reproductive and developmental toxicity has been investigated through standardized OECD guideline studies.

Table 3: Reproductive and Developmental Toxicity of this compound

| Study | Species | Dose Levels | Key Findings | Reference |

| OECD 414 (Prenatal Developmental Toxicity) | Not specified | Up to 1000 mg/kg bw/day | No maternal or developmental toxicity observed. | [1][3][4][5][6] |

| OECD 422 (Combined Repeated Dose Toxicity with the Reproduction/Developmental Toxicity Screening Test) | Rat | Up to 1000 mg/kg bw/day | No effects on fertility or offspring. | [5][6] |

Genotoxicity

The genotoxic potential of this compound has been assessed in bacterial and mammalian cell systems.

Table 4: Genotoxicity of this compound

| Test | System | Metabolic Activation | Result | Reference |

| Ames Test | Salmonella typhimurium | With and without | Negative | [7] |

| In vitro Chromosomal Aberration | Human Lymphocytes | Not specified | Negative | [4] |

| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [8][9] |

Aquatic Toxicity

This compound has demonstrated high toxicity to aquatic organisms.

Table 5: Aquatic Toxicity of this compound

| Species | Duration | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | 48 hours | EC50 | 0.003 mg/L | [2] |

| Pseudokirchneriella subcapitata (Green Algae) | 72 hours | EC50 | 0.002 mg/L | [2] |

| Fish | 96 hours | LC50 | ≥ 0.003 mg/L | [2] |

Experimental Protocols

This section provides an overview of the methodologies for key toxicological studies cited in this guide, based on standardized OECD guidelines.

OECD 414: Prenatal Developmental Toxicity Study[1][3][4]

-

Objective: To assess the effects of repeated administration of a test substance on the pregnant female and the developing embryo and fetus.

-

Test Animals: Typically pregnant rats or rabbits.

-

Administration: The test substance is administered daily by gavage from implantation to the day before caesarean section.

-

Dosage: At least three dose levels and a control group are used. The highest dose is intended to induce some maternal toxicity but not mortality.

-

Observations:

-

Maternal: Clinical signs, body weight, food consumption.

-

Fetal: Number of corpora lutea, implantations, resorptions, live and dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for abnormalities.

-

OECD 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test[5][6]

-

Objective: To provide a preliminary assessment of the potential effects of a substance on reproduction and development, in conjunction with a 28-day repeated dose toxicity study.

-

Test Animals: Typically rats.

-

Administration: The test substance is administered daily by gavage to males for at least 28 days (before mating, during mating, and post-mating) and to females for 14 days before mating, during mating, gestation, and lactation.

-

Dosage: At least three dose levels and a control group.

-

Observations:

-

Parental: Clinical signs, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length.

-

Offspring: Viability, clinical signs, body weight.

-

Pathology: Gross necropsy and histopathology of parental animals, with a focus on reproductive organs.

-

Ames Test (Bacterial Reverse Mutation Assay)[7]

-

Objective: To detect gene mutations induced by a test substance.

-

Test System: Strains of Salmonella typhimurium that are auxotrophic for histidine (require it for growth).

-

Procedure:

-

The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar (B569324) medium lacking histidine.

-

After incubation, the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted.

-

-

Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Test[8][9]

-

Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Typically Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

-

Cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase.

-

Cells are harvested, fixed, and stained.

-

Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Interpretation: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates clastogenic potential.

Aquatic Toxicity Testing

-

Daphnia magna Acute Immobilisation Test: [10]

-

Objective: To determine the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour period (EC50).

-

Procedure: Neonate daphnids (<24 hours old) are exposed to a range of concentrations of the test substance in a static or semi-static system. Immobilization is observed at 24 and 48 hours.

-

-